molecular formula C6F6 B15290164 Perfluorobicyclo[2.2.0]hexa-2,5-diene CAS No. 6733-01-3

Perfluorobicyclo[2.2.0]hexa-2,5-diene

Cat. No.: B15290164
CAS No.: 6733-01-3
M. Wt: 186.05 g/mol
InChI Key: NYGMLGNCZOOGFI-UHFFFAOYSA-N
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Description

Perfluorobicyclo[2.2.0]hexa-2,5-diene (C₆F₆, CAS 6733-01-3), also known as Dewar hexafluorobenzene, is a highly fluorinated bicyclic compound with a strained bicyclo[2.2.0]hexa-2,5-diene framework. Its structure features two fused cyclobutene rings, with all hydrogen atoms replaced by fluorine atoms. This substitution imparts unique electronic and steric properties, making it a potent dipolarophile and ligand in organometallic chemistry .

Properties

CAS No.

6733-01-3

Molecular Formula

C6F6

Molecular Weight

186.05 g/mol

IUPAC Name

1,2,3,4,5,6-hexafluorobicyclo[2.2.0]hexa-2,5-diene

InChI

InChI=1S/C6F6/c7-1-2(8)6(12)4(10)3(9)5(1,6)11

InChI Key

NYGMLGNCZOOGFI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C2(C1(C(=C2F)F)F)F)F)F

Origin of Product

United States

Chemical Reactions Analysis

Cycloaddition Reactions

PFBCH participates in various cycloadditions, forming structurally unique products.

[2 + 2] Cycloadditions

  • With Ethoxyacetylene : Generates the strained [2.2.2]propellene 49 , which undergoes reduction to form bicyclic alkene 50 and bromide 51 (Scheme 25) .

  • Benzaldehyde : Under UV light, forms ketone 15 via radical chain addition rather than oxetane formation (Scheme 5) .

Reaction PartnerProduct(s)ConditionsMechanism
Ethoxyacetylene50 , 51 In situ generation from dibromide 9 and ZnRadical chain reduction
Benzaldehyde15 UV irradiation, rtRadical chain addition

Diels-Alder Reactions

  • Butadiene : Forms adduct 24 via a concerted mechanism (Scheme 11). The absence of [2+2] propellane 26 supports a non-stepwise pathway .

  • Cyclopentadiene : Rapid, quantitative formation of 23 (Scheme 11) .

Water Addition

PFBCH reacts spontaneously with water:

  • Mechanism : Pseudopericyclic transition state involving water dimer 8 (G3MP2 calculations; Δ‡G = 8.7 kcal/mol) (Figure 1, Table 2) .

  • Outcome : Forms 5 (adduct) + H₂O (Scheme 1) .

Radical Chain Additions

PFBCH undergoes radical-mediated reactions under mild conditions:

  • Benzaldehyde : UV-initiated radical chain reaction yields 15 (Scheme 5) .

  • THF-d₈ : Generates radical intermediates leading to brominated products (Scheme 4) .

Reactions with Diazomethane

  • 1,3-Dipolar Cycloaddition : Forms pyrazolines 27 and 28 (Scheme 13). Photolysis of 27 produces methylenecyclohexane 33 via diradical 30 (Schemes 14–15) .

Nucleophilic Additions

  • Bromine : Radical bromination of 19 yields 21 (Scheme 9) .

  • Catalytic Hydrogenation : Converts 19 to symmetrical 22 (C₂v confirmed by X-ray) (Scheme 10) .

Thermal and Photochemical Rearrangements

  • Thermal Stability : Despite high strain, PFBCH is thermally stable but reverts to benzene over time (t₁/₂ ≈ 2 days) .

  • Photolysis : Pyrazoline photolysis leads to carbene intermediates (e.g., 32a ) via diradical pathways (Scheme 15) .

Comparative Reactivity Table

Reaction TypeKey ProductActivation Energy (kcal/mol)Computational Level
Water dimer addition5 Δ‡H = 9.3G3MP2
Diels-Alder (butadiene)24 N/AExperimental
[2 + 2] Cycloaddition49 N/ARadical chain

Mechanistic Insights

  • Concerted vs. Stepwise : Diels-Alder reactions proceed concertedly (supported by butadiene reactivity) .

  • Radical Pathways : Dominant in solvent-mediated and light-initiated reactions (Schemes 4–5) .

PFBCH’s reactivity is shaped by its electron-deficient, strained double bond, enabling diverse transformations from cycloadditions to radical-mediated processes. Experimental and computational studies highlight its utility in synthesizing exotic fluorinated architectures .

Scientific Research Applications

Perfluorobicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research:

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 186.05 g/mol
  • Structure : Bicyclo[2.2.0]hexa-2,5-diene core with six fluorine substituents.
  • Thermodynamic Stability : Lower stability compared to aromatic fluorocarbons due to ring strain, as evidenced by its isomerization enthalpy of -248.5 ± 8.0 kJ/mol in heptane .

Structural and Electronic Comparisons

Bond Geometry and Substituent Effects

  • Bond Lengths: The C–F bond length in perfluorobicyclo[2.2.0]hexa-2,5-diene is ~1.32 Å, shorter than C–H bonds (1.09 Å) in non-fluorinated analogs like bicyclo[2.2.0]hexa-2,5-diene. This results in increased ring strain and reactivity .
  • Electron Withdrawal : Fluorine atoms create an electron-deficient diene system, enhancing its dipolarophilicity. In contrast, methyl-substituted analogs (e.g., hexamethyl-Dewar benzene) exhibit electron-donating effects, reducing reactivity toward electrophiles .

Heteroatom-Containing Derivatives

  • 2-Azabicyclo Derivatives : Photolysis of perfluoroalkylpyridines yields stable 2-azabicyclo[2.2.0]hexa-2,5-diene isomers. The nitrogen atom introduces basicity and alters conjugation, reducing ring strain compared to the perfluorinated parent compound .
  • Diaza Derivatives : Perfluoro-4,5-di-s-butyl-1,2-diazabicyclo[2.2.0]hexa-2,5-diene (C₆F₆N₂) exhibits greater thermal stability due to delocalization of lone pairs from nitrogen atoms .

Dipolar Cycloadditions

  • Reactivity with 1,3-Dipoles: this compound reacts with phenyl azide and nitrile oxides to form 1:1 and 1:2 adducts. For example, phenyl azide yields triazatricyclic products, while non-fluorinated analogs show slower reaction rates due to reduced electron deficiency .
  • Derivative Reactivity : 2-Methoxy and 5,6-dibromo derivatives retain dipolarophilicity but form mixed adducts, highlighting the role of substituents in regioselectivity .

Organometallic Complexation

  • Platinum Complexes: Forms stable adducts with Pt(PPh₃)₄, leveraging fluorine’s electron-withdrawing effects to strengthen metal-ligand bonds.

Thermodynamic and Kinetic Behavior

Thermal Stability and Isomerization

  • Isomerization Enthalpy: ΔH° = -248.5 ± 8.0 kJ/mol (heptane), indicating exothermic conversion to more stable isomers. Non-fluorinated analogs (e.g., benzobicyclo[2.2.0]hexa-2,5-diene) show similar trends but lower exothermicity .
  • Kinetics : Thermal isomerization proceeds via a diradical intermediate, with fluorination accelerating the process due to increased ring strain .

Heat Capacity

  • Cp Values : Calculated via Joback’s method, Cp,gas ranges from 160.76 J/mol·K at 364.50 K to 196.67 J/mol·K at 525.14 K. These values are lower than hydrocarbon analogs due to fluorine’s reduced vibrational modes .

Comparative Data Tables

Table 1: Structural and Thermodynamic Properties

Compound Bond Length (Å) ΔH° Isomerization (kJ/mol) Cp,gas (J/mol·K)
This compound 1.32 (C–F) -248.5 ± 8.0 160.76–196.67
Bicyclo[2.2.0]hexa-2,5-diene 1.54 (C–C) -249.2 ± 8.0 180–210 (est.)
Hexamethyl-Dewar benzene 1.52 (C–C) -220 (est.) 200–230 (est.)

Table 2: Reactivity with 1,3-Dipoles

Dipole Perfluorobicyclo Adduct Yield Non-Fluorinated Analog Yield
Phenyl Azide 85% (1:1 adduct) <10%
2,4,6-Trimethylbenzonitrile Oxide 78% (1:2 adduct) 25% (1:1 adduct)

Q & A

Basic: What are the primary synthetic routes for perfluorobicyclo[2.2.0]hexa-2,5-diene, and how do reaction conditions influence yield?

This compound (C6F6) is synthesized via fluorination of bicyclic precursors. A key method involves epoxidation of bicyclo[2.2.0]hexane derivatives followed by thermal or photochemical rearrangement. For example, perfluorinated dihydrooxepines are formed in low yields (~10–20%) through epoxidation and subsequent ring expansion under UV irradiation . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield due to competing side reactions like fluorination and pendant ring formation, as observed in copolymerization studies with hexafluorobenzene .

Basic: What thermodynamic properties define the stability of this compound?

The compound exhibits gas-phase ionization energies (IE) of 10.08–10.4 eV, determined via photoelectron spectroscopy (PE) and electron impact (EI) methods. These values reflect its electronic stability compared to non-fluorinated analogs. The enthalpy of formation (ΔfH°gas) for related bicyclic fluorocarbons is ~95.4 ± 1.9 kcal/mol, suggesting high thermodynamic stability due to fluorine’s electron-withdrawing effects . Stability under thermal stress is further corroborated by its use in high-temperature Diels-Alder reactions (>100°C) without decomposition .

Advanced: How do stereoelectronic effects govern the reactivity of this compound in cycloaddition reactions?

The strained bicyclic structure and electron-deficient nature (from perfluorination) make C6F6 a unique dienophile. Computational studies (PM3 models) reveal that its LUMO energy (-2.8 eV) facilitates [4+2] cycloadditions with electron-rich dienes like furans. Stereochemical outcomes are influenced by orbital symmetry: endo selectivity dominates due to secondary orbital interactions between fluorine substituents and the diene’s π-system. Experimental data show >50% yield in reactions with maleic anhydride, contrasting with <10% for less polarized systems (e.g., thiophene) .

Advanced: What experimental and computational methods resolve contradictions in ionization energy (IE) data for C6F6?

Reported IEs vary (10.08 ± 0.05 eV vs. 10.4 ± 0.1 eV) due to methodological differences: vertical IE (PE spectroscopy) measures energy at fixed geometry, while adiabatic IE (EI) accounts for structural relaxation post-ionization. Hybrid DFT calculations (e.g., B3LYP/6-311+G**) can reconcile discrepancies by modeling both states. Calibration against reference compounds (e.g., hexafluorobenzene) further refines accuracy .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

  • Mass Spectrometry (MS): EI-MS at 70 eV confirms molecular ion peaks (m/z 186.05) and fragmentation patterns (e.g., loss of F2 units).
  • Photoelectron Spectroscopy (PES): Resolves IE values and orbital symmetries via He(I) radiation .
  • NMR: 19F NMR (δ ~ -120 to -150 ppm) identifies distinct fluorine environments, though signal broadening occurs due to quadrupolar relaxation .

Advanced: How does C6F6 behave in transition-metal-catalyzed reactions, and what mechanisms are proposed?

C6F6 undergoes oxidative addition with Pt(0) complexes (e.g., Pt(PPh3)4) to form stable adducts like L2Pt(C6F6). The reaction proceeds via a concerted three-center mechanism, where the bicyclic strain lowers the activation barrier. Kinetic studies (Eyring analysis) reveal ΔG‡ ≈ 25 kcal/mol, consistent with associative pathways. Competing π-backbonding from platinum to C6F6’s antibonding orbitals stabilizes the product .

Basic: What safety considerations apply when handling this compound?

While C6F6 itself is not explosive, derivatives like pentafluorobicyclo[2.2.0]hexa-2,5-diene (C6HF5) are shock-sensitive and decompose violently above 150°C. Safety protocols include:

  • Storage under inert gas (Ar/N2) at ≤ -20°C.
  • Avoidance of metal catalysts (e.g., Pt) near open flames.
  • Use of blast shields during high-pressure reactions .

Advanced: What computational models predict the regioselectivity of C6F6 in electrophilic substitutions?

Density Functional Theory (DFT) at the M06-2X/def2-TZVP level predicts preferential substitution at the bridgehead carbon (C1/C4). Fukui indices (f⁻ = 0.15) indicate nucleophilic attack is disfavored, while electrophilic pathways (e.g., nitration) target C2/C5 due to lower σ-hole potentials (-28 kcal/mol vs. -35 kcal/mol at C1/C4) .

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